molecular formula C11H19NO B11909265 N-(Octahydro-1H-inden-5-yl)acetamide

N-(Octahydro-1H-inden-5-yl)acetamide

Cat. No.: B11909265
M. Wt: 181.27 g/mol
InChI Key: ANSNZWHVXCIGJU-UHFFFAOYSA-N
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Description

N-(Octahydro-1H-inden-5-yl)acetamide is a chemical compound with a unique structure that includes an octahydro-indenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Octahydro-1H-inden-5-yl)acetamide typically involves the reaction of octahydro-1H-indene with acetic anhydride in the presence of a catalyst. The reaction conditions often include elevated temperatures and an inert atmosphere to prevent oxidation. The process can be summarized as follows:

    Reactants: Octahydro-1H-indene and acetic anhydride.

    Catalyst: Acidic catalyst such as sulfuric acid.

    Conditions: Elevated temperature (around 80-100°C) and inert atmosphere (e.g., nitrogen).

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(Octahydro-1H-inden-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

N-(Octahydro-1H-inden-5-yl

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

N-(2,3,3a,4,5,6,7,7a-octahydro-1H-inden-5-yl)acetamide

InChI

InChI=1S/C11H19NO/c1-8(13)12-11-6-5-9-3-2-4-10(9)7-11/h9-11H,2-7H2,1H3,(H,12,13)

InChI Key

ANSNZWHVXCIGJU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1CCC2CCCC2C1

Origin of Product

United States

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